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Cat. No.: B1677282 Get Quote

Omapatrilat: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
Omapatrilat is a vasopeptidase inhibitor that demonstrates potent and balanced inhibition of

both neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE).[1] This dual

mechanism of action results in a synergistic antihypertensive effect by simultaneously

augmenting vasodilatory and natriuretic peptides while suppressing the vasoconstrictor

angiotensin II.[2] Developed by Bristol-Myers Squibb, omapatrilat showed significant promise

in clinical trials for the treatment of hypertension and heart failure.[2][3] However, its

development was ultimately halted due to a higher incidence of angioedema compared to ACE

inhibitors alone, a serious adverse effect attributed to the accumulation of bradykinin.[2][4] This

technical guide provides an in-depth overview of the chemical structure, physicochemical and

pharmacological properties, synthesis, and experimental evaluation of omapatrilat.

Chemical Structure and Properties
Omapatrilat, with the chemical formula C₁₉H₂₄N₂O₄S₂, is a complex molecule with a bicyclic

thiazepine core.[5]

Table 1: Chemical Identifiers of Omapatrilat
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Identifier Value

IUPAC Name

(4S,7S,10aS)-Octahydro-4-[[(2S)-2-mercapto-1-

oxo-3-phenylpropyl]amino]-5-oxo-7H-pyrido[2,1-

b][1,3]thiazepine-7-carboxylic acid[6]

SMILES

c1ccc(cc1)C--INVALID-LINK--

N[C@H]2CCS[C@@]3([H])CCC--INVALID-

LINK--O)N3C2=O)S[5]

InChI

InChI=1S/C19H24N2O4S2/c22-17(15(26)11-12-

5-2-1-3-6-12)20-13-9-10-27-16-8-4-7-

14(19(24)25)21(16)18(13)23/h1-3,5-6,13-

16,26H,4,7-11H2,(H,20,22)

(H,24,25)/t13-,14-,15-,16-/m0/s1[2]

CAS Number 167305-00-2[6]

Molecular Formula C₁₉H₂₄N₂O₄S₂[5]

Molecular Weight 408.54 g/mol [5]

Table 2: Physicochemical Properties of Omapatrilat

Property Value Source

Melting Point 218-220 °C [6]

Water Solubility 0.0769 mg/mL [7]

logP 2.15 [7]

pKa (Strongest Acidic) 3.77 [7]

pKa (Strongest Basic) -3.6 [7]

Pharmacological Properties
Omapatrilat's pharmacological effects stem from its dual inhibition of NEP and ACE.

Mechanism of Action
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Omapatrilat simultaneously inhibits two key enzymes in cardiovascular regulation:

Neutral Endopeptidase (NEP): NEP is responsible for the degradation of several

endogenous vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and

adrenomedullin. By inhibiting NEP, omapatrilat increases the circulating levels of these

peptides, leading to vasodilation, natriuresis, and diuresis.[2]

Angiotensin-Converting Enzyme (ACE): ACE is a central component of the renin-

angiotensin-aldosterone system (RAAS). It converts angiotensin I to the potent

vasoconstrictor angiotensin II and also degrades bradykinin. Omapatrilat's inhibition of ACE

leads to reduced angiotensin II levels, resulting in vasodilation and decreased aldosterone

secretion.[2]

The dual inhibition of both enzymes leads to a more pronounced blood pressure-lowering effect

than inhibition of either enzyme alone. However, the simultaneous inhibition of two pathways

for bradykinin degradation is believed to be the primary cause of the increased risk of

angioedema.[4]
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Caption: Omapatrilat's dual inhibition of ACE and NEP.
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Potency and Selectivity
Omapatrilat is a potent inhibitor of both NEP and ACE, with Ki values in the low nanomolar

range.

Table 3: In Vitro Inhibitory Activity of Omapatrilat

Target Enzyme Parameter Value (nM) Source

Neprilysin (NEP) Ki 0.45 [8]

Ki 9 [9]

IC₅₀ 8 [10]

Angiotensin-

Converting Enzyme

(ACE)

Ki 0.64 [8]

Ki 6 [9]

Ki (vs. Ang I) 0.06 [11]

Ki (vs. HHL) 0.45 [11]

Pharmacokinetics and Pharmacodynamics
Table 4: Pharmacokinetic Properties of Omapatrilat in Humans
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Parameter Value Source

Oral Bioavailability ~30% [1]

Time to Peak Plasma

Concentration (Tmax)
0.5 - 2 hours [1]

Plasma Half-life 14 - 19 hours [1]

Protein Binding 80% [1]

Metabolism Hepatic [7]

Elimination
Primarily as metabolites in

urine
[7]

Pharmacodynamic studies have shown that omapatrilat produces a dose-dependent inhibition

of serum ACE activity and an increase in urinary ANP and cGMP, indicative of NEP inhibition.

[1] These effects are long-lasting, supporting a once-daily dosing regimen.[1]

Experimental Protocols
Synthesis of Omapatrilat
The synthesis of omapatrilat is a multi-step process. One reported method involves the

following key steps:

Preparation of Intermediates: The synthesis requires the preparation of two key chiral

intermediates: S-acetyl-N-(benzyloxycarbonyl)-L-homocysteine and 6-hydroxy-L-norleucine

methyl ester.[12]

Peptide Coupling: These intermediates are condensed using a coupling agent such as 1-[3-

(dimethylamino)propyl]-3-ethylcarbodiimide (WSC) and hydroxybenzotriazole (HOBT) to

form a dipeptide.[12]

Oxidation and Cyclization: The resulting dipeptide undergoes oxidation to an aldehyde,

followed by cyclization to form the perhydro-pyridothiazepinone core.[12]

Deprotection and Final Coupling: The amino group of the cyclic core is deprotected, followed

by coupling with 2(S)-(acetylsulfanyl)-3-phenylpropionic acid using a phosphonium-based
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coupling reagent like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium

hexafluorophosphate (BOP).[12]

Final Deprotection: The final step involves the deprotection of the acetyl group to yield

omapatrilat.[12]

Biocatalytic routes for the synthesis of chiral intermediates have also been explored to improve

efficiency and enantiomeric purity.[13]
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Caption: A simplified workflow for the chemical synthesis of omapatrilat.
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In Vitro Enzyme Inhibition Assays
The inhibitory activity of omapatrilat against ACE and NEP can be determined using

fluorometric or spectrophotometric assays.

4.2.1. ACE Inhibition Assay

A common method involves the use of a synthetic substrate for ACE, such as hippuryl-histidyl-

leucine (HHL).

Principle: ACE cleaves HHL to release hippuric acid and histidyl-leucine. The amount of

hippuric acid produced can be quantified.

Protocol Outline:

Recombinant human ACE is pre-incubated with varying concentrations of omapatrilat in a

suitable buffer (e.g., Tris-HCl with NaCl and ZnCl₂).

The substrate, HHL, is added to initiate the reaction.

The reaction is incubated at 37°C.

The reaction is stopped, and the product (hippuric acid) is quantified, often by HPLC or by

reacting it with a fluorescent probe.

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm

of the inhibitor concentration. Ki values can be calculated using the Cheng-Prusoff

equation if the substrate concentration and Km are known.[11]

4.2.2. NEP Inhibition Assay

Principle: A fluorogenic substrate, such as N-dansyl-D-Ala-Gly-pNO₂-Phe-Gly (DAGNPG), is

cleaved by NEP, resulting in an increase in fluorescence.

Protocol Outline:

Recombinant human NEP is pre-incubated with various concentrations of omapatrilat in a

buffer (e.g., HEPES with NaCl and KCl).
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The fluorogenic substrate is added to start the reaction.

The increase in fluorescence is monitored over time using a fluorescence plate reader.

The initial reaction rates are calculated.

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm

of the inhibitor concentration.

Clinical Development and Future Perspectives
Omapatrilat demonstrated superior blood pressure control compared to existing

antihypertensive agents in clinical trials, including the Omapatrilat Cardiovascular Treatment

vs. Enalapril (OCTAVE) trial. However, this trial also confirmed a significantly higher incidence

of angioedema with omapatrilat treatment, particularly in certain patient populations.[3] This

safety concern ultimately led to the discontinuation of its clinical development.

Despite its failure to reach the market, the development of omapatrilat provided valuable

insights into the potential and the pitfalls of dual vasopeptidase inhibition. The experience with

omapatrilat has influenced the development of newer generations of drugs targeting the

natriuretic peptide system, such as the angiotensin receptor-neprilysin inhibitors (ARNIs), which

aim to achieve the benefits of NEP inhibition while minimizing the risk of angioedema.

Conclusion
Omapatrilat remains a significant molecule in the history of cardiovascular drug discovery. Its

potent dual inhibition of NEP and ACE represented a novel and effective therapeutic strategy

for hypertension and heart failure. While safety concerns related to angioedema prevented its

clinical use, the extensive research on omapatrilat has profoundly impacted our understanding

of the complex interplay of cardiovascular regulatory pathways and continues to inform the

development of safer and more effective therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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